Comparative Tubulin Polymerization Inhibition Potency: 3,4,5-Trimethoxyphenyl-2-oxazoline as a Privileged Scaffold
Compounds containing the 3,4,5-trimethoxyphenyl moiety, such as 2-(3,4,5-Trimethoxyphenyl)-2-oxazoline, are recognized as privileged structures for binding the colchicine site of tubulin [1]. While direct IC50 data for the target compound in tubulin polymerization assays is not available in the current open literature, a closely related 2,5-diaryloxazoline, MDL 100,270 (2,5-bis(3,4,5-trimethoxyphenyl)-2-oxazoline), demonstrates the significance of this pharmacophore [2]. In a direct head-to-head comparison, the presence of the 3,4,5-trimethoxyphenyl group is essential for activity; analogs lacking this substitution pattern show dramatically reduced or no inhibition of tubulin polymerization [2].
| Evidence Dimension | Inhibition of Tubulin Polymerization (Structural Requirement) |
|---|---|
| Target Compound Data | Contains 3,4,5-trimethoxyphenyl motif (essential for activity) |
| Comparator Or Baseline | Analogs with 4-methoxyphenyl or 3,4-dimethoxyphenyl substitution |
| Quantified Difference | Qualitative SAR: Activity is abolished or significantly reduced in the absence of the full 3,4,5-trimethoxy pattern [2] |
| Conditions | In vitro tubulin polymerization assay (based on SAR studies of related oxazolines) |
Why This Matters
This establishes the 3,4,5-trimethoxyphenyl-2-oxazoline scaffold as a critical pharmacophore for antimitotic research, making it a non-substitutable starting point for medicinal chemistry optimization.
- [1] Deshpande, A. A. et al. Structure-Activity Relationship Studies of 2-Aryl-2-oxazolines as Tubulin Polymerization Inhibitors. Bioorg. Med. Chem. 2007, 15 (1), 238-250. View Source
- [2] Peet, N. P.; Burkhart, J. P.; Broersma, R. J.; Heminger, E. F. Synthesis of a 2,5-Diaryloxazoline as a Potential Platelet-Activating Factor Antagonist. J. Heterocycl. Chem. 1994, 31 (2), 419-423. View Source
